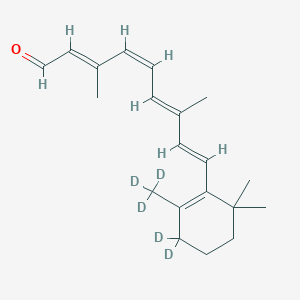
Maleimide-NH-PEG16-CH2CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleimide-NH-PEG16-CH2CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is a heterobifunctional molecule, meaning it has two different functional groups at each end. One end contains a maleimide group, which is reactive towards thiol groups, and the other end has a carboxylic acid group, which can be used for further conjugation. This compound is often used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maleimide-NH-PEG16-CH2CH2COOH typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves the attachment of polyethylene glycol (PEG) chains to the precursor.
Maleimide Introduction: The maleimide group is introduced through a reaction with maleic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the precursor are PEGylated using industrial reactors.
Maleimide Functionalization: The maleimide group is introduced using automated systems to ensure consistency and purity.
Carboxylation: The carboxylic acid group is added using high-throughput methods to maximize yield and efficiency
Chemical Reactions Analysis
Types of Reactions
Maleimide-NH-PEG16-CH2CH2COOH undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group reacts with thiol groups in a substitution reaction to form stable thioether bonds.
Amidation Reactions: The carboxylic acid group can react with amines to form amide bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds, and the reaction is typically carried out in aqueous or organic solvents at room temperature.
Amidation Reactions: Reagents such as carbodiimides (e.g., EDC) are used to activate the carboxylic acid group, and the reaction is carried out in the presence of a base
Major Products
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Amide Bonds: Formed from the reaction of the carboxylic acid group with amines
Scientific Research Applications
Maleimide-NH-PEG16-CH2CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for various studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of bioconjugates and other specialized materials
Mechanism of Action
The mechanism of action of Maleimide-NH-PEG16-CH2CH2COOH involves its ability to form stable covalent bonds with thiol groups through its maleimide moiety. This allows it to act as a linker, connecting different molecules or functional groups. The carboxylic acid group can further react with amines, enabling the formation of amide bonds. These properties make it a versatile tool in bioconjugation and targeted therapy applications .
Comparison with Similar Compounds
Maleimide-NH-PEG16-CH2CH2COOH is unique due to its specific combination of functional groups and PEG chain length. Similar compounds include:
Maleimide-NH-PEG8-CH2CH2COOH: Shorter PEG chain, which may affect solubility and flexibility.
Maleimide-NH-PEG24-CH2CH2COOH: Longer PEG chain, which may provide greater flexibility but could also impact the overall size and steric hindrance
These similar compounds differ mainly in the length of the PEG chain, which can influence their physical and chemical properties, as well as their suitability for specific applications.
Properties
Molecular Formula |
C42H76N2O21 |
|---|---|
Molecular Weight |
945.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H76N2O21/c45-39(3-6-44-40(46)1-2-41(44)47)43-5-8-51-10-12-53-14-16-55-18-20-57-22-24-59-26-28-61-30-32-63-34-36-65-38-37-64-35-33-62-31-29-60-27-25-58-23-21-56-19-17-54-15-13-52-11-9-50-7-4-42(48)49/h1-2H,3-38H2,(H,43,45)(H,48,49) |
InChI Key |
JIJKJDGRTAORHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


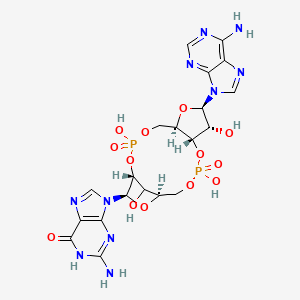
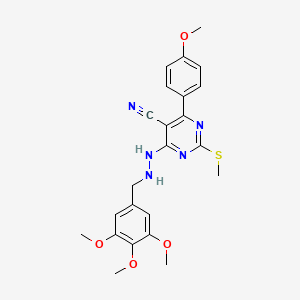
![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
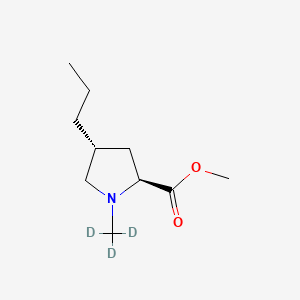
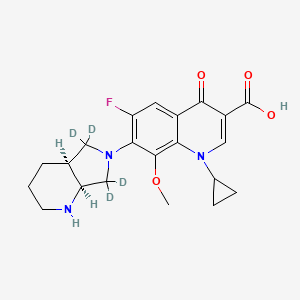
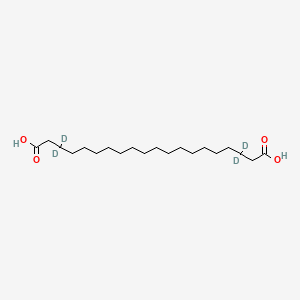
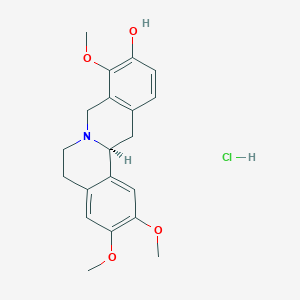
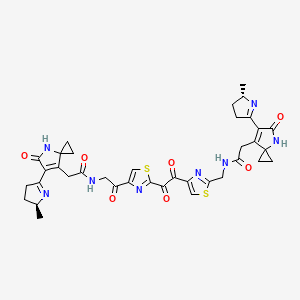
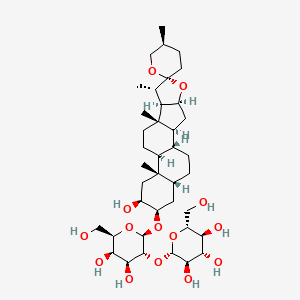
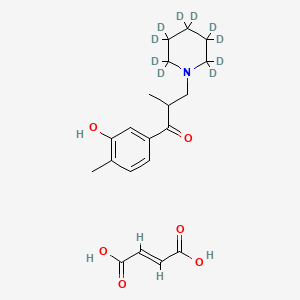
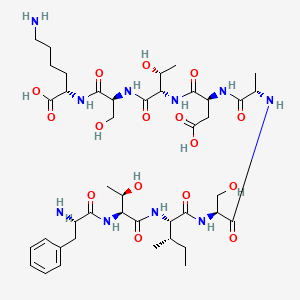
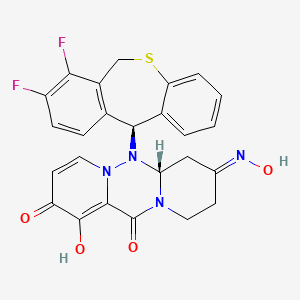
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
